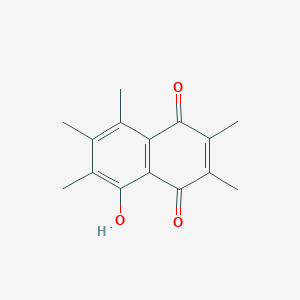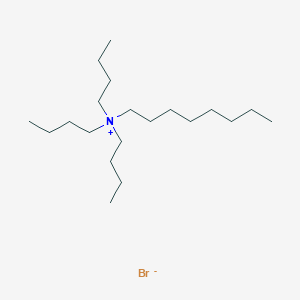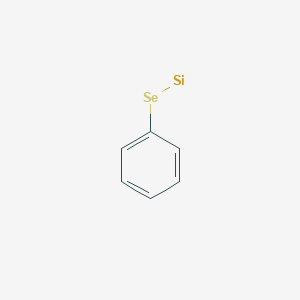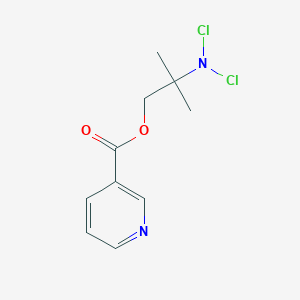
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is an organic compound that features a pyridine ring substituted with a carboxylate group and a dichloroamino group attached to a methylpropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylpropyl pyridine-3-carboxylate. This can be achieved through the esterification of pyridine-3-carboxylic acid with 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid.
Chlorination: The next step involves the chlorination of the amino group. This can be done using thionyl chloride or phosphorus pentachloride to introduce the dichloroamino group.
Final Product Formation: The final step involves the coupling of the chlorinated intermediate with the pyridine-3-carboxylate ester under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichloroamino group can participate in nucleophilic substitution reactions, where one or both chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include corresponding oxides or hydroxyl derivatives.
Reduction: Products include amines or partially reduced intermediates.
Hydrolysis: Products include pyridine-3-carboxylic acid and 2-(dichloroamino)-2-methylpropanol.
科学的研究の応用
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals with specific functionalities.
作用機序
The mechanism of action of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichloroamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(Chloroamino)-2-methylpropyl pyridine-3-carboxylate
- 2-(Bromoamino)-2-methylpropyl pyridine-3-carboxylate
- 2-(Fluoroamino)-2-methylpropyl pyridine-3-carboxylate
Uniqueness
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is unique due to the presence of two chlorine atoms in the amino group, which can significantly influence its reactivity and binding properties. This makes it distinct from its mono-halogenated analogs and provides unique opportunities for chemical modifications and applications.
特性
CAS番号 |
61542-28-7 |
|---|---|
分子式 |
C10H12Cl2N2O2 |
分子量 |
263.12 g/mol |
IUPAC名 |
[2-(dichloroamino)-2-methylpropyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,14(11)12)7-16-9(15)8-4-3-5-13-6-8/h3-6H,7H2,1-2H3 |
InChIキー |
IBGZGWQFHWAIGF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)N(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



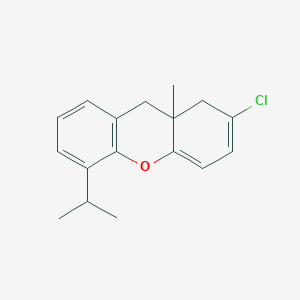

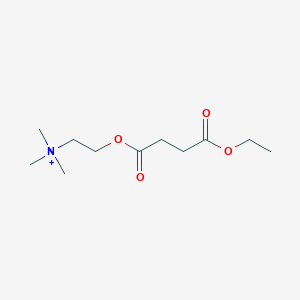
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
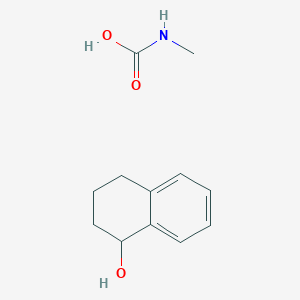
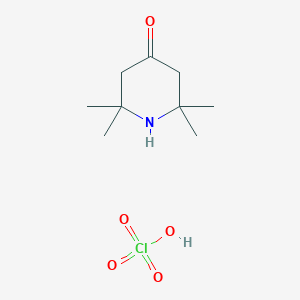
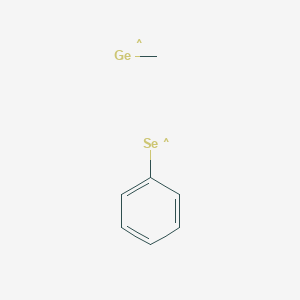
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
